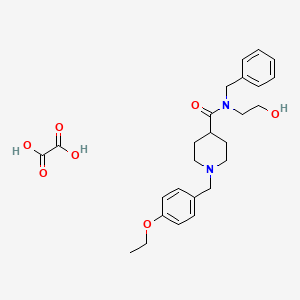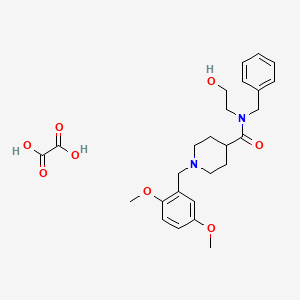![molecular formula C19H33N3O7 B3950615 ethyl 4-[(1-isobutyl-4-piperidinyl)carbonyl]-1-piperazinecarboxylate oxalate](/img/structure/B3950615.png)
ethyl 4-[(1-isobutyl-4-piperidinyl)carbonyl]-1-piperazinecarboxylate oxalate
描述
Ethyl 4-[(1-isobutyl-4-piperidinyl)carbonyl]-1-piperazinecarboxylate oxalate, also known as A-317491, is a small molecule antagonist of the purinergic P2X3 receptor. This receptor is expressed in sensory neurons and is involved in pain signaling. A-317491 has been extensively studied for its potential use as a therapeutic agent for chronic pain management.
作用机制
Ethyl 4-[(1-isobutyl-4-piperidinyl)carbonyl]-1-piperazinecarboxylate oxalate acts as an antagonist of the P2X3 receptor, which is involved in pain signaling. By blocking this receptor, this compound can reduce the transmission of pain signals from sensory neurons to the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain behavior in animal models of neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to reduce the activity of sensory neurons in vitro. This compound has not been shown to have any significant effects on other physiological systems.
实验室实验的优点和局限性
One advantage of using ethyl 4-[(1-isobutyl-4-piperidinyl)carbonyl]-1-piperazinecarboxylate oxalate in lab experiments is its specificity for the P2X3 receptor. This allows for more precise study of the role of this receptor in pain signaling. A limitation of using this compound is that it may not accurately reflect the complexity of pain signaling in humans, as animal models may not fully capture the human experience of pain.
未来方向
1. Further investigation of the potential therapeutic use of ethyl 4-[(1-isobutyl-4-piperidinyl)carbonyl]-1-piperazinecarboxylate oxalate for chronic pain management in humans.
2. Study of the effects of this compound on other physiological systems.
3. Investigation of the potential use of this compound in combination with other pain management therapies.
4. Study of the potential use of this compound in other disease states where the P2X3 receptor is implicated, such as bladder dysfunction.
科学研究应用
Ethyl 4-[(1-isobutyl-4-piperidinyl)carbonyl]-1-piperazinecarboxylate oxalate has been studied extensively in preclinical models for its potential use as a therapeutic agent for chronic pain management. It has been shown to be effective in reducing pain behavior in animal models of neuropathic pain, inflammatory pain, and visceral pain.
属性
IUPAC Name |
ethyl 4-[1-(2-methylpropyl)piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3.C2H2O4/c1-4-23-17(22)20-11-9-19(10-12-20)16(21)15-5-7-18(8-6-15)13-14(2)3;3-1(4)2(5)6/h14-15H,4-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUYAQRUCDHEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)CC(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-benzyl-N-(2-hydroxyethyl)-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide ethanedioate (salt)](/img/structure/B3950553.png)


![N-benzyl-1-[4-(benzyloxy)benzyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide ethanedioate (salt)](/img/structure/B3950614.png)
![ethyl 4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate oxalate](/img/structure/B3950616.png)
![ethyl 4-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B3950624.png)
![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide ethanedioate (salt)](/img/structure/B3950628.png)
![ethyl 4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B3950631.png)
![ethyl 4-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B3950637.png)
![ethyl 4-{[1-(2-hydroxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate ethanedioate (salt)](/img/structure/B3950644.png)
![ethyl 4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B3950661.png)